(4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
- Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include:
- Continuous flow reactors for better control of reaction parameters
- Use of green chemistry principles to minimize waste and environmental impact
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, analgesic, or antimicrobial properties.
Medicine
In medicinal chemistry, pyrazolone derivatives are often investigated for their potential therapeutic applications, including as anti-inflammatory agents or enzyme inhibitors.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one would depend on its specific biological target. Generally, pyrazolone derivatives may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: A well-known pyrazolone derivative with anti-inflammatory properties
Metamizole: Another pyrazolone derivative used as an analgesic and antipyretic
Uniqueness
(4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one may have unique structural features or biological activities that distinguish it from other similar compounds. These unique properties could be due to the specific substituents on the pyrazolone ring or the overall molecular conformation.
Properties
Molecular Formula |
C20H20FN3O2 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-[N-(2-methoxyethyl)-C-methylcarbonimidoyl]-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H20FN3O2/c1-14(22-12-13-26-2)18-19(15-6-4-3-5-7-15)23-24(20(18)25)17-10-8-16(21)9-11-17/h3-11,23H,12-13H2,1-2H3 |
InChI Key |
UJVVGBURNLSFAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCOC)C1=C(NN(C1=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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